molecular formula C19H17N7O B2463517 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005921-78-7

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No. B2463517
CAS RN: 1005921-78-7
M. Wt: 359.393
InChI Key: YVTUKOOSSFIBOA-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . These methods are systematized according to the method to assemble the pyrazolopyridine system . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques, including IR spectrum and NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies have focused on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including IR spectrum and NMR spectrum .

Scientific Research Applications

Anticancer and Anti-inflammatory Potential

  • Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, revealing their potential as anticancer and anti-5-lipoxygenase agents. They examined the cytotoxic activities of these compounds against specific cancer cell lines (HCT-116 and MCF-7) and their 5-lipoxygenase inhibition activities, discussing the structure-activity relationships (Rahmouni et al., 2016).

Synthesis and Chemical Properties

  • Synthesis of Isoxazolines and Isoxazoles : Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This involved various condensation reactions and 1,3-dipolar cycloaddition, contributing to the understanding of the chemical properties and synthesis routes for these compounds (Rahmouni et al., 2014).

Medicinal Chemistry Applications

  • Nonsteroidal Antiinflammatory Drugs : Research by Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their antiinflammatory properties. They found that certain modifications in the structure could lead to high activity and a better therapeutic index, with some compounds showing antiulcerogenic properties (Auzzi et al., 1983).

Antiviral and Antitumor Properties

  • Pyrazolo[3,4-d]pyrimidine Ribonucleosides : Petrie et al. (1985) explored the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activity. Some compounds showed significant activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).

Inhibitor Discovery for Cancer Treatment

  • Aurora Kinase Inhibitor : Ballard et al. (2007) evaluated MK-0457, an Aurora kinase inhibitor in development for cancer treatment, for its in vitro metabolism in different species. The study highlighted the role of various enzymes in the metabolism of this compound, providing insights for its use in clinical treatment (Ballard et al., 2007).

Mechanism of Action

Target of Action

It is known that pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit pharmacological potential against various diseases, particularly cancer . They have been associated with inhibiting different key enzymes .

Mode of Action

It’s worth noting that pyrazolo[3,4-d]pyrimidines have been found to exhibit anti-proliferative and antitumor activity . This suggests that they may interact with their targets to inhibit cell division and/or induce apoptosis in tumor cells .

Biochemical Pathways

Given the anti-proliferative and antitumor activities of pyrazolo[3,4-d]pyrimidines , it can be inferred that they may affect pathways related to cell division and apoptosis.

Pharmacokinetics

The need for new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment has been emphasized . This suggests that the compound’s pharmacokinetic properties may have been optimized for better bioavailability and efficacy.

Result of Action

The compound has been evaluated for in vitro cytotoxic activity against various cancer cell lines . The results showed that certain derivatives of pyrazolo[3,4-d]pyrimidines had better inhibitory activity against MCF-7 (breast adenocarcinoma) with IC50 values in a micromolar range as compared to other substrates . This indicates that the compound’s action results in a significant reduction in the viability of cancer cells.

Action Environment

The synthesis of compounds under different conditions, such as ultrasonic-assisted reactions , suggests that the synthesis environment can impact the properties and efficacy of the resulting compounds.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature .

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, analysis of its physical and chemical properties, assessment of its safety and hazards, and exploration of its potential applications .

properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c1-12-9-16(23-19(27)13-7-8-13)26(24-12)18-15-10-22-25(17(15)20-11-21-18)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTUKOOSSFIBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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